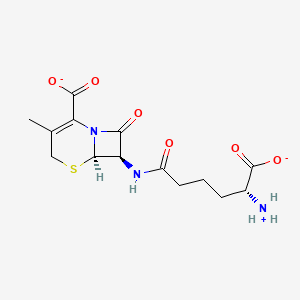

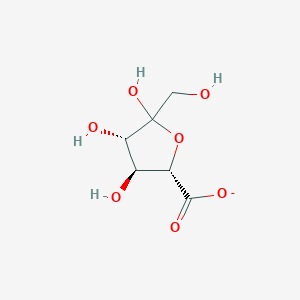

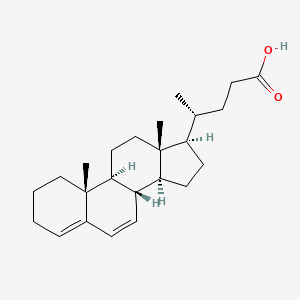

![molecular formula C55H104O16S B1264343 2-O-palmitoyl-2'-O-sulfo-3-O-[(2S,4S,6S)-2,4,6-trimethyltetracosanoyl]-alpha,alpha-trehalose](/img/structure/B1264343.png)

2-O-palmitoyl-2'-O-sulfo-3-O-[(2S,4S,6S)-2,4,6-trimethyltetracosanoyl]-alpha,alpha-trehalose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

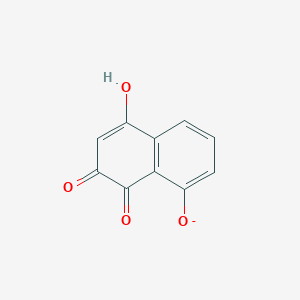

2-O-palmitoyl-2'-O-sulfo-3-O-[(2S,4S,6S)-2,4,6-trimethyltetracosanoyl]-alpha,alpha-trehalose is a sulfoglycolipid in which alpha,alpha-trehalose, sulfated at the 2'-position, is acylated at the 2-position with palmitic acid, and at the 3-position with (2S,4S,6S)-2,4,6-trimethyltetracosanoic acid. It is a sulfoglycolipid and a polyacyl alpha,alpha-trehalose derivative. It derives from an alpha,alpha-trehalose.

Scientific Research Applications

Structural Composition and Antigenic Properties

- The structural features of multiacylated trehalose 2-sulfates from Mycobacterium tuberculosis were described, highlighting the complexity and diversity of acyl substituents in these compounds (Goren, Brokl, & Das, 1976).

- An antigenic glycolipid from Mycobacterium tuberculosis, initially believed to be a sulfolipid, was reassessed, indicating a complex mixture of 2,3-di-O-acyltrehaloses without a sulfate group, necessitating a revision of its classification as a sulfolipid (Baer, 1993).

Analytical and Synthetic Approaches

- Mass spectrometry methods were developed to analyze acylated sugars, contributing to the understanding of the structure and location of long-chain fatty acyl groups in such compounds (Puzo & Promé, 1978).

- Novel mycolic acid exchange enzymes from Mycobacterium smegmatis were isolated, offering insights into the enzymatic processes involving acyl groups and their potential roles in cell wall component formation (Sathyamoorthy & Takayama, 1987).

- Studies on the synthesis of trehalose 6-mono- and 6,6'-di-corynomycolates, along with related esters, have been conducted to simplify the synthesis process and enhance understanding of the molecular architecture of these compounds (Datta, Takayama, Nashed, & Anderson, 1991).

Biological Function and Potential Applications

- The discovery of 2-sulfotrehalose as a novel osmolyte in haloalkaliphilic archaea has expanded the understanding of osmoregulation mechanisms in extremophiles, potentially offering insights into stress resistance mechanisms (Desmarais, Jablonski, Fedarko, & Roberts, 1997).

- Investigations into the sulfolipids of Mycobacterium tuberculosis revealed the predominance of certain sulfolipid families, offering a more accurate depiction of the lipid composition of the mycobacterial cell wall and its potential implications for pathogenicity and host interaction (Rhoades, Streeter, Turk, & Hsu, 2011).

Properties

Molecular Formula |

C55H104O16S |

|---|---|

Molecular Weight |

1053.5 g/mol |

IUPAC Name |

[(2R,3R,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-sulfooxyoxan-2-yl]oxy-3-hexadecanoyloxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] (2S,4S,6S)-2,4,6-trimethyltetracosanoate |

InChI |

InChI=1S/C55H104O16S/c1-6-8-10-12-14-16-18-20-21-22-24-25-27-29-31-33-35-41(3)37-42(4)38-43(5)53(62)69-50-48(60)45(40-57)67-55(70-54-51(71-72(63,64)65)49(61)47(59)44(39-56)66-54)52(50)68-46(58)36-34-32-30-28-26-23-19-17-15-13-11-9-7-2/h41-45,47-52,54-57,59-61H,6-40H2,1-5H3,(H,63,64,65)/t41-,42-,43-,44+,45+,47+,48+,49-,50-,51+,52+,54+,55+/m0/s1 |

InChI Key |

RNPVEWRXRUDCFI-VDTWQNPJSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC[C@H](C)C[C@H](C)C[C@H](C)C(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC(=O)CCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OS(=O)(=O)O)CO)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(C)CC(C)CC(C)C(=O)OC1C(C(OC(C1OC(=O)CCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)OS(=O)(=O)O)CO)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.